REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([C:8]2([N:16]3[C:17](=[O:26])[c:18]4[cH:19][cH:20][cH:21][cH:22][c:23]4[C:24]3=[O:25])[CH2:9][C:10]3([CH2:11]2)[O:12][CH2:15][CH2:14][O:13]3)[cH:6][cH:7]1.[CH3:39][C:40](=[O:41])[CH3:42].[CH3:43][CH2:44][O:45][C:46]([CH3:47])=[O:48].[OH2:27].[c:28]1([CH3:29])[c:30]([S:31]([OH:32])(=[O:33])=[O:34])[cH:35][cH:36][cH:37][cH:38]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]([C:8]2([N:16]3[C:17](=[O:26])[c:18]4[cH:19][cH:20][cH:21][cH:22][c:23]4[C:24]3=[O:25])[CH2:9][C:10](=[O:12])[CH2:11]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1C1(c2ccc(Br)cc2)CC2(C1)OCCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1S(=O)(=O)O
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Name
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Type
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product
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Smiles
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O=C1CC(c2ccc(Br)cc2)(N2C(=O)c3ccccc3C2=O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |